molecular formula C14H12BrCl2NO2S B12345956 2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide

2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide

Cat. No.: B12345956
M. Wt: 409.1 g/mol
InChI Key: DWONLHDBXMKVCC-UHFFFAOYSA-N
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Description

2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine atoms are introduced to the benzene ring. The sulfonamide group is then added through a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4,5-dichloro-N-(1-phenylethyl)benzene-1-sulfonamide is unique due to the combination of bromine, chlorine, and sulfonamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C14H12BrCl2NO2S

Molecular Weight

409.1 g/mol

IUPAC Name

2-bromo-4,5-dichloro-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C14H12BrCl2NO2S/c1-9(10-5-3-2-4-6-10)18-21(19,20)14-8-13(17)12(16)7-11(14)15/h2-9,18H,1H3

InChI Key

DWONLHDBXMKVCC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl

Origin of Product

United States

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